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Compound of Interest

Compound Name: Boisiris

Cat. No.: B13794744 Get Quote

An In-depth Technical Guide for Researchers and Drug Development Professionals

Compound: Boisiris™ (2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane) Molecular

Formula: C₁₅H₂₆O Molecular Weight: 222.37 g/mol CAS Number: 68845-00-1

This document provides a comprehensive overview of the spectroscopic data and analytical

methodologies for the characterization of Boisiris, a bicyclic compound recognized for its rich,

woody, and orris-like aroma.[1][2][3] The data and protocols presented herein are intended to

serve as a technical resource for scientists in fragrance research, quality control, and chemical

analysis.

Spectroscopic Data
The structural elucidation of Boisiris is achieved through a combination of mass spectrometry,

infrared spectroscopy, and nuclear magnetic resonance spectroscopy. While specific datasets

are proprietary, the following tables represent expected values based on the known structure of

2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane.

High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition

and molecular weight of the compound.[4] The analysis yields a molecular ion peak consistent

with the chemical formula C₁₅H₂₆O.[4]

Table 1: High-Resolution Mass Spectrometry Data for Boisiris
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Parameter Value

Ionization Mode Electrospray Ionization (ESI), Positive

Molecular Ion [M+H]⁺ m/z 223.2056 (Calculated: 223.2056)

Molecular Formula C₁₅H₂₆O

| Molecular Weight | 222.37 g/mol |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups

present in the Boisiris molecule. The spectrum is characterized by absorption bands

corresponding to C-H, C-O, and C=C bonds.[5]

Table 2: Key Infrared Absorption Bands for Boisiris (Hypothetical Data)

Wavenumber (cm⁻¹) Intensity Assignment

3080 Weak =C-H stretch (vinylic)

2970 - 2860 Strong C-H stretch (aliphatic)

1645 Medium C=C stretch (methylene)

1460 Medium -CH₂- bend (scissoring)

1370 Medium -CH₃ bend (symmetric)

| 1100 - 1050 | Strong | C-O-C stretch (ether) |

¹H and ¹³C NMR spectroscopy provide detailed information about the atomic connectivity and

chemical environment within the bicyclic structure of Boisiris.[4]

Table 3: Hypothetical ¹H-NMR Data for Boisiris (500 MHz, CDCl₃)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

4.75 s 1H
Vinylic H (exo-
methylene)

4.60 s 1H
Vinylic H (exo-

methylene)

3.50 q 2H -O-CH₂-CH₃ (ethoxy)

2.40 - 1.50 m 10H
Bicyclic ring protons (-

CH₂-, -CH-)

1.25 t 3H -O-CH₂-CH₃ (ethoxy)

1.10 s 3H Methyl group (-CH₃)

0.95 s 3H
Gem-dimethyl group (-

CH₃)

| 0.90 | s | 3H | Gem-dimethyl group (-CH₃) |

Table 4: Hypothetical ¹³C-NMR Data for Boisiris (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

150.5 Quaternary C (C=CH₂)

109.0 Methylene C (=CH₂)

80.0 Quaternary C (-O-C-)

58.0 Methylene C (-O-CH₂-)

45.0 - 20.0 Bicyclic ring carbons (-CH₂-, -CH-, C)

33.0 Methyl C

28.5 Methyl C

26.0 Methyl C
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| 15.5 | Methyl C (-O-CH₂-CH₃) |

Experimental Protocols
The following sections detail the standard methodologies for acquiring the spectroscopic data

for a small organic molecule like Boisiris.

A pure sample of the analyte is required for accurate mass measurement.[6]

Sample Preparation: Approximately 1 mg of Boisiris is dissolved in 1 mL of HPLC-grade

acetonitrile or methanol to create a stock solution.[6] This solution is further diluted to a final

concentration of approximately 1-10 µg/mL. To facilitate protonation for positive ion mode

analysis, 0.1% formic acid is added to the final solution.[6]

Instrumentation: Analysis is performed on a time-of-flight (TOF) or Orbitrap mass

spectrometer equipped with an electrospray ionization (ESI) source.[6]

Data Acquisition: The sample is introduced into the mass spectrometer via direct infusion or

through a liquid chromatography system. The instrument is operated in positive ion mode to

detect the protonated molecular ion [M+H]⁺. Data is acquired over a mass range of m/z 100-

500.

Data Analysis: The measured mass-to-charge ratio of the molecular ion is compared to the

theoretical value calculated from the molecular formula (C₁₅H₂₆O) to confirm the elemental

composition with a mass accuracy of <5 ppm.[6]

FTIR analysis is conducted to identify molecular functional groups by measuring the absorption

of infrared radiation.[4]

Sample Preparation: As Boisiris is a liquid, the simplest method is Attenuated Total

Reflectance (ATR).[7] A small drop of the neat liquid is placed directly onto the ATR crystal

(e.g., diamond or zinc selenide). No further preparation is needed.[7]

Instrumentation: A Fourier-Transform Infrared Spectrometer is used. A background spectrum

of the clean, empty ATR crystal is collected first to subtract atmospheric (CO₂, H₂O) and

instrumental interferences.[8]
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Data Acquisition: The sample spectrum is then collected. The instrument scans the mid-

infrared range (typically 4000-400 cm⁻¹).[1] Multiple scans (e.g., 16 or 32) are averaged to

improve the signal-to-noise ratio.

Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is

analyzed. Peaks are identified and assigned to specific bond vibrations (e.g., stretches,

bends) to confirm the presence of key functional groups.

NMR spectroscopy is performed to determine the detailed molecular structure.

Sample Preparation: For a ¹H NMR spectrum, 5-25 mg of Boisiris is dissolved in

approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[9][10] For a

¹³C NMR spectrum, a more concentrated solution of 50-100 mg is preferred.[9] The sample

is filtered through a pipette with a glass wool plug into a 5 mm NMR tube to remove any

particulate matter.[10]

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition: The sample tube is placed in the NMR probe. The magnetic field is

optimized through a process called shimming to achieve high homogeneity.[11] For a ¹H

spectrum, a sufficient number of scans are acquired (typically 8-16) with a relaxation delay of

1-5 seconds. For a ¹³C spectrum, a much larger number of scans is required due to the lower

natural abundance of the ¹³C isotope.

Data Analysis: The raw data (Free Induction Decay, FID) is subjected to a Fourier Transform

to generate the spectrum. The resulting spectrum is phased and baseline-corrected.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS). The chemical shifts, signal multiplicities, and integration values are analyzed to assign

specific protons and carbons to the molecular structure.

Visualized Workflow
The following diagram illustrates a typical workflow for the complete analytical characterization

of a fragrance compound like Boisiris, from sample reception to final reporting.
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Caption: Analytical workflow for Boisiris characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. chem.libretexts.org [chem.libretexts.org]

2. Fourier-transform infrared spectroscopy - Wikipedia [en.wikipedia.org]

3. Boisiris|Woody Orris Aroma Chemical|RUO [benchchem.com]

4. chem.uci.edu [chem.uci.edu]

5. 2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane | 68845-00-1 | Benchchem
[benchchem.com]

6. utoledo.edu [utoledo.edu]

7. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

8. mse.washington.edu [mse.washington.edu]

9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

10. NMR Sample Preparation [nmr.chem.umn.edu]

11. publish.uwo.ca [publish.uwo.ca]

To cite this document: BenchChem. [Spectroscopic and Analytical Characterization of
Boisiris]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13794744#spectroscopic-data-for-boisiris-nmr-ir-
mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13794744?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13794744?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

